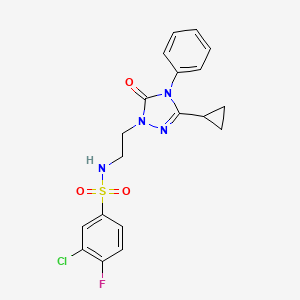

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

描述

3-Chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic small molecule characterized by a triazolone core fused with a phenyl group and a cyclopropyl substituent. The benzenesulfonamide moiety is substituted with chlorine and fluorine at the 3- and 4-positions, respectively, and is linked via an ethyl group to the triazolone ring.

The compound’s synthesis likely involves sequential steps: (1) formation of the 1,2,4-triazolone ring via cyclization of a thiourea intermediate, (2) introduction of the cyclopropyl and phenyl groups, and (3) sulfonylation of the ethylamine linker. Crystallographic analysis using SHELXL and WinGX (tools for small-molecule refinement and visualization) would confirm bond lengths, angles, and torsional conformations critical for stability and activity .

属性

IUPAC Name |

3-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O3S/c20-16-12-15(8-9-17(16)21)29(27,28)22-10-11-24-19(26)25(14-4-2-1-3-5-14)18(23-24)13-6-7-13/h1-5,8-9,12-13,22H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQQQCWHMFPHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole moiety and a sulfonamide group, which are known for their diverse interactions with biological targets.

The molecular formula of this compound is C19H18ClFN4O3S, with a molecular weight of approximately 436.89 g/mol. The structure includes a chloro group, a fluorobenzene sulfonamide, and a cyclopropyl-substituted triazole ring. The unique arrangement of these functional groups suggests various potential biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 436.89 g/mol |

| Molecular Formula | C19H18ClFN4O3S |

| CAS Number | 1396808-52-8 |

| Purity | ≥95% |

Antiviral Properties

Research indicates that compounds containing the triazole structure exhibit significant antiviral activity. For instance, derivatives of triazoles have been shown to inhibit the activity of certain kinases such as CSNK2A2, which is involved in viral replication processes. In studies involving β-coronaviruses, including SARS-CoV-2, triazole derivatives demonstrated enhanced potency against viral targets when compared to traditional inhibitors .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. In vitro studies have indicated that compounds similar to this compound exhibit effective inhibition against various fungal strains. The presence of specific substituents on the phenyl ring has been correlated with increased antifungal activity .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, enhancing its inhibitory effects on enzymatic activity related to viral replication or fungal growth .

Case Studies

Several case studies have examined the efficacy of triazole derivatives in clinical settings:

- CSNK2A2 Inhibition : A study demonstrated that modifications on the triazole ring significantly improved the inhibitory potency against CSNK2A2 by fourfold when compared to traditional compounds .

- Antifungal Efficacy : Another investigation focused on the antifungal activity of similar compounds against Fusarium oxysporum, reporting minimum inhibitory concentrations (MICs) comparable to or better than established antifungal agents like ketoconazole .

科学研究应用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 432.9 g/mol

- CAS Number : 1396808-52-8

The structure features a triazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- The sulfonamide moiety is recognized for its antibacterial properties. Compounds containing sulfonamide groups have been extensively studied for their effectiveness against a range of bacterial infections. Research indicates that modifications in the molecular structure can enhance their potency against resistant strains of bacteria .

-

Anticancer Potential :

- The triazole ring has shown promise in anticancer research. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may exhibit similar properties, warranting further investigation into its efficacy as an anticancer agent .

- Neurological Disorders :

Agricultural Applications

-

Pesticidal Properties :

- Compounds with triazole structures have been explored for their fungicidal properties. They can inhibit the growth of various plant pathogens, making them valuable in agricultural settings for crop protection. The specific compound's efficacy against fungal pathogens could be assessed through field trials and laboratory studies .

- Plant Growth Regulation :

Case Studies and Research Findings

Several studies have documented the applications of similar compounds:

相似化合物的比较

Table 1: Substituent Comparison with Analogues

Key Observations :

- Sulfonamide vs. Ester : The 3-chloro-4-fluorobenzenesulfonamide group increases polarity relative to carfentrazone-ethyl’s ethyl ester, which could enhance water solubility but reduce membrane permeability.

Physicochemical and Crystallographic Properties

Crystallographic data inferred from (bond angles/torsions) and SHELX-refined structures (–2) highlight critical differences:

Table 2: Selected Crystallographic Parameters

Implications :

- The target compound’s planar triazolone ring and rigid C–S bond favor stable interactions with biological targets.

- Torsional flexibility in the N–N–C linkage may accommodate conformational changes during binding.

Table 3: Hypothetical Activity Comparison

Inference :

- The target compound’s chlorine and fluorine substituents may improve binding affinity but reduce soil persistence compared to sulfentrazone.

常见问题

[Basic] What are the key synthetic challenges in preparing this compound, and what methodologies are recommended to overcome them?

Answer:

The synthesis involves multi-step reactions, including cyclopropane functionalization, triazole ring formation, and sulfonamide coupling. Key challenges include:

- Regioselectivity in triazole formation : Use Huisgen 1,3-dipolar cycloaddition with azide-alkyne pairs under Cu(I) catalysis to ensure proper regiochemistry .

- Stability of the cyclopropane moiety : Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to prevent ring-opening side reactions .

- Sulfonamide coupling efficiency : Activate the sulfonyl chloride intermediate with bases like triethylamine and use coupling agents (e.g., EDCI/HOBt) for amide bond formation .

Validation : Confirm intermediate purity at each step via HPLC and TLC, with final structure verification using / NMR and high-resolution mass spectrometry (HRMS) .

[Basic] Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Use - HSQC to correlate protons and carbons in the triazole and cyclopropane regions, resolving ambiguities in overlapping signals. NMR confirms the fluorobenzenesulfonamide moiety .

- Mass Spectrometry : HRMS with ESI+ ionization validates the molecular ion ([M+H]⁺) and isotopic pattern matching for Cl/F atoms .

- IR Spectroscopy : Identify characteristic stretches (e.g., sulfonamide S=O at ~1350 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .

[Advanced] How can researchers resolve crystallographic disorder in the cyclopropane ring during X-ray structure determination?

Answer:

- Refinement in SHELXL : Apply "PART" instructions to model disorder, using isotropic displacement parameters for minor components. Increase the number of refinement cycles with "L.S." commands to stabilize convergence .

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to improve electron density maps. Apply TWIN/BASF commands if twinning is detected .

- Validation : Check ADPs (anisotropic displacement parameters) with WinGX/ORTEP and validate geometry using Mogul/Platon to ensure bond lengths/angles match cyclopropane benchmarks .

[Advanced] What experimental approaches are suitable for elucidating the metabolic pathways of this compound in preclinical models?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify phase I metabolites (oxidation, hydrolysis) .

- Phase II Metabolism : Use UDPGA/GSH cofactors to detect glucuronidation or glutathione adducts. Employ -labeling to trace esterase-mediated hydrolysis .

- In Vivo Studies : Administer -labeled compound to rodents, collect plasma/urine, and perform radio-HPLC to quantify excreted metabolites .

[Advanced] How should contradictory data between computational binding predictions and empirical enzyme inhibition assays be analyzed?

Answer:

- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible side chains. Compare with crystal structures of homologous targets .

- Experimental Replicates : Conduct dose-response curves (IC₅₀) in triplicate using FRET-based assays to minimize variability. Test under varying pH (6.5–8.0) and ionic strengths .

- Allosteric Effects : Perform SPR (surface plasmon resonance) to detect non-competitive binding modes not captured by rigid docking .

[Advanced] What strategies are recommended for designing derivatives to enhance target selectivity?

Answer:

- Substituent Modification : Replace the cyclopropane with spirocyclic groups to restrict conformational flexibility, improving fit into hydrophobic kinase pockets .

- Bioisosteric Replacement : Substitute the sulfonamide with a phosphonamide group to enhance solubility while maintaining hydrogen-bonding capacity .

- SAR Studies : Synthesize analogs with varying fluorophenyl substituents (e.g., -CF₃, -OCH₃) and screen against off-target panels (e.g., CYP450 isoforms) to refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。